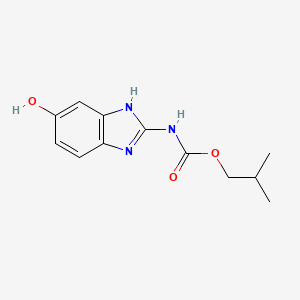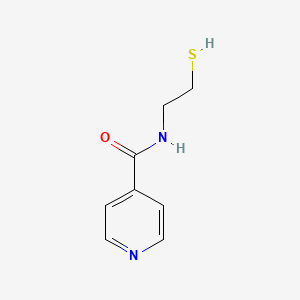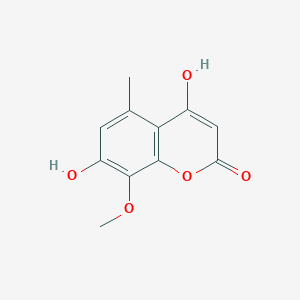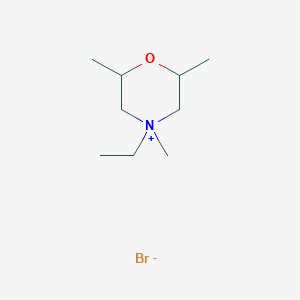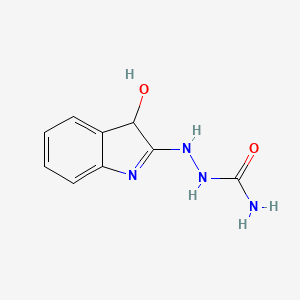![molecular formula C33H48O6P2-2 B14501788 [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-96-3](/img/structure/B14501788.png)
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, which includes bulky tert-butyl groups and a phosphite moiety, contributes to its effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,4-ditert-butylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out in multiple stages:
Preliminary Stage: 2,4-ditert-butylphenol and a portion of the catalyst are combined.
First Stage: The mixture is reacted with phosphorus trichloride at temperatures between 55°C to 70°C under normal pressure for 15 to 40 minutes.
Second Stage: The reaction mixture is further reacted at temperatures above 140°C under normal pressure.
Third Stage: The mixture is subjected to reduced pressure at temperatures of at least 186°C to isolate the final product.
Industrial Production Methods:
Industrial production of this compound follows a similar multi-stage process, often optimized for large-scale synthesis. The absence of solvents in the reaction process makes it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphite group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Formation of bis(2,4-ditert-butylphenyl) phosphate.
Reduction: Formation of bis(2,4-ditert-butylphenyl) phosphine.
Substitution: Formation of various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an antioxidant in the stabilization of polymers and plastics.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry:
- Widely used in the production of polyolefins and other polymers to prevent oxidative degradation.
- Employed in the manufacturing of single-use bioprocessing equipment .
Mechanism of Action
The antioxidant properties of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite are primarily due to its ability to scavenge free radicals and decompose peroxides. The bulky tert-butyl groups provide steric hindrance, protecting the phosphite moiety from rapid oxidation. The compound interacts with free radicals, converting them into more stable, non-reactive species, thereby preventing oxidative damage .
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
Comparison:
- Tris(2,4-di-tert-butylphenyl) phosphite: Similar antioxidant properties but differs in the number of phenyl groups attached to the phosphite moiety .
- Bis(2,4-di-tert-butylphenyl) phosphate: Contains a phosphate group instead of a phosphite, leading to different reactivity and applications .
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: Contains additional pentaerythritol groups, providing enhanced stability and different industrial applications .
The uniqueness of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite lies in its specific structure, which offers a balance of steric protection and reactivity, making it highly effective as an antioxidant in various applications.
Properties
CAS No. |
64918-96-3 |
|---|---|
Molecular Formula |
C33H48O6P2-2 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-13-15-24(26(17-22)30(7,8)9)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)25-16-14-23(29(4,5)6)18-27(25)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
InChI Key |
MHIGQIDJTUEPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


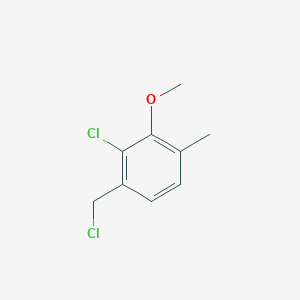
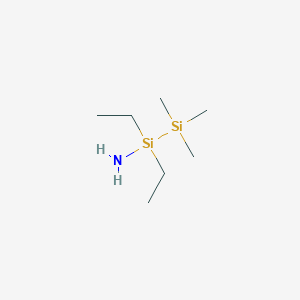
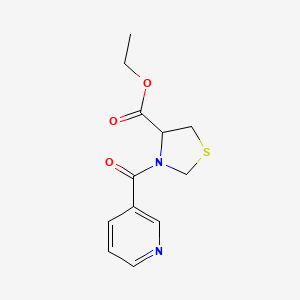
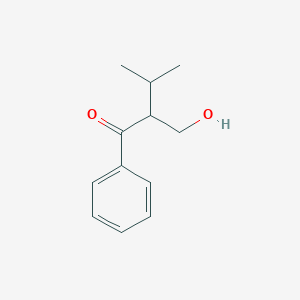
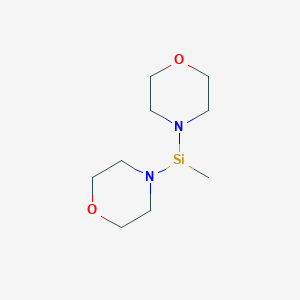
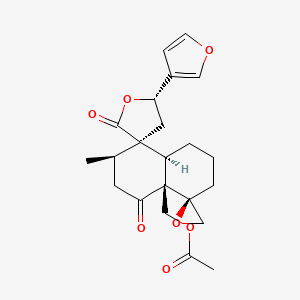
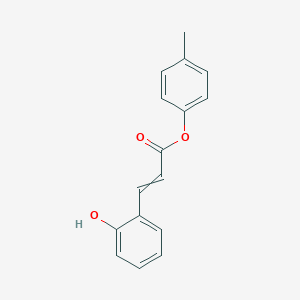
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
